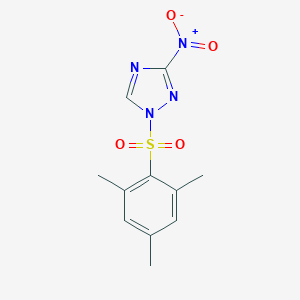

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-4-8(2)10(9(3)5-7)20(18,19)14-6-12-11(13-14)15(16)17/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYDWLYPIXHPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352036 | |

| Record name | 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74257-00-4 | |

| Record name | 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Mesitylenesulfonyl)-3-nitro-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound (MSNT), a widely used coupling and condensing reagent in organic synthesis, particularly in the construction of oligonucleotides.[1][2] The synthesis involves the reaction of 3-nitro-1,2,4-triazole with mesitylenesulfonyl chloride.[3][4]

Synthesis Overview and Mechanism

The synthesis of MSNT is achieved through the sulfonylation of 3-nitro-1,2,4-triazole with 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an anhydrous aprotic solvent such as dioxane.

Experimental Protocol

This protocol is based on established literature procedures.[1][3]

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| 3-Nitro-1,2,4-triazole | 114.06 | 19.5 g | 0.171 | 1.0 |

| Mesitylenesulfonyl chloride | 218.70 | 37.4 g | 0.171 | 1.0 |

| Triethylamine | 101.19 | 17.3 g (23.8 mL) | 0.171 | 1.0 |

| Anhydrous Dioxane | - | 350 mL | - | - |

| Dichloromethane | - | 150 mL | - | - |

| Toluene | - | 20-30 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Water | - | 150 mL | - | - |

2.2. Equipment

-

1.0-liter round-bottomed flask (oven-dried)

-

Claisen adapter

-

200 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

2.3. Procedure

-

Reaction Setup: In an oven-dried 1.0-liter round-bottomed flask equipped with a magnetic stir bar and a Claisen adapter, add 3-nitro-1,2,4-triazole (19.5 g, 0.171 mol) and anhydrous dioxane (200 mL).

-

Addition of Base: Add triethylamine (17.3 g, 0.171 mol) to the mixture and cool the resulting solution to 0°C using an ice bath.

-

Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve mesitylenesulfonyl chloride (37.4 g, 0.171 mol) in anhydrous dioxane (150 mL). Transfer this solution to a 200 mL pressure-equalizing dropping funnel attached to the Claisen adapter of the reaction flask.

-

Reaction: Slowly add the mesitylenesulfonyl chloride solution dropwise to the stirred reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for an additional hour.

-

Work-up:

-

A precipitate of triethylamine hydrochloride will form. Remove this by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a yellow solid.

-

Dissolve the solid in dichloromethane (150 mL) and wash the organic layer with water (150 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow solid.

-

-

Purification:

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 24-25 g (46%-48%) | [1][3] |

| Melting Point | 131°C - 133°C | [1][3] |

| TLC Rf | 0.23 (20% Hexane in Dichloromethane) | [1][3] |

| Molecular Formula | C11H12N4O4S | [1][4] |

| Molecular Weight | 296.30 g/mol | [1][4] |

Spectroscopic Data

The following data has been reported for the synthesized MSNT.[1][3]

| 1H NMR (300 MHz, CDCl3) | 13C NMR (75 MHz, CDCl3) | IR (solid) νmax |

| δ 8.84 (s, 1H) | δ 162.9 | 3126 cm-1 |

| δ 7.07 (s, 2H) | δ 147.5 | 2983 cm-1 |

| δ 2.69 (s, 6H) | δ 145.2 | 2947 cm-1 |

| δ 2.34 (s, 3H) | δ 142.5 | 1597 cm-1 |

| δ 133.0 | ||

| δ 127.9 | ||

| δ 23.2 | ||

| δ 21.3 |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of MSNT.

Reaction Scheme

Caption: Chemical reaction for the synthesis of MSNT.

References

An In-depth Technical Guide to 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known as MSNT, is a highly effective coupling and condensing reagent widely utilized in organic synthesis. Its primary application lies in the formation of phosphodiester bonds during oligonucleotide synthesis and in facilitating amide bond formation in peptide synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis and application of MSNT, tailored for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Structure

MSNT is an off-white to pale yellow crystalline powder.[1] Its unique reactivity is attributed to the presence of the electron-withdrawing nitro group on the triazole ring and the sterically hindered mesitylenesulfonyl moiety. This combination renders the sulfonyl group highly susceptible to nucleophilic attack, making MSNT an excellent activating agent.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₄O₄S | [1][2][3][4] |

| Molecular Weight | 296.30 g/mol | [1][2][3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 134-139 °C | [1] |

| Density | 1.51 g/cm³ | [1] |

| Boiling Point | ~533.4 °C | [1] |

| Solubility | Soluble in organic solvents such as THF, CH₃CN, DMF, pyridine, and MeOH. Slightly soluble in water. | [4] |

| Purity (typical) | ≥98.0% (by HPLC) | [1] |

Structural Confirmation: Spectroscopic Data

The structure of MSNT has been unequivocally confirmed through various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

¹H NMR (300 MHz, CDCl₃) δ: 8.84 (s, 1H), 7.07 (s, 2H), 2.69 (s, 6H), 2.34 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃) δ: 162.9, 147.5, 145.2, 142.5, 133.0, 127.9, 23.2, 21.3.

1.2.2. Infrared (IR) Spectroscopy [3]

-

IR (solid) νₘₐₓ: 3126, 2983, 2947, 1597 cm⁻¹.

Experimental Protocols

Synthesis of MSNT

The synthesis of MSNT is a two-step process starting from 3-amino-1,2,4-triazole. The first step involves the diazotization of the amino group to yield 3-nitro-1,2,4-triazole, which is then sulfonylated with mesitylenesulfonyl chloride.[2]

Step 1: Synthesis of 3-nitro-1,2,4-triazole [2]

-

In a well-ventilated fume hood, slowly add 3-amino-1,2,4-triazole (25 g) to a mechanically stirred solution in a 2 L round-bottomed flask.

-

Perform diazotization through the slow addition of the appropriate reagent, being mindful of potential foaming and precipitation.

-

Collect the resulting 3-nitro-1,2,4-triazole and purify it by recrystallization.

Step 2: Synthesis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) [3]

-

To an oven-dried 1.0-liter round-bottomed flask equipped with a magnetic stirring bar and a Claisen adapter, add 3-nitro-1,2,4-triazole (19.5 g, 0.171 mol), anhydrous dioxane (200 mL), and triethylamine (17.3 g, 0.171 mol, 1.0 eq.).

-

Cool the solution to 0°C.

-

Through a 200 mL pressure-equalizing dropping funnel, slowly add a solution of mesitylenesulfonyl chloride (37.4 g, 0.171 mol) in anhydrous dioxane (150 mL) to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture for 0.5 hours at 0°C, then warm to room temperature and stir for an additional 1 hour.

-

Remove the precipitated triethylamine hydrochloride by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a yellow solid.

-

Dissolve the solid in dichloromethane (150 mL) and wash the organic layer with water (150 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow solid.

-

Recrystallize the solid from boiling toluene (20-30 mL), wash with ice-cold toluene, and dry overnight under vacuum to afford MSNT as a pale yellow solid.

References

The Core Mechanism of MSNT as a Potent Coupling Agent in Biopolymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic chemistry, particularly in the assembly of vital biopolymers like oligonucleotides and peptides, the efficiency of coupling reactions is paramount. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) has emerged as a powerful coupling agent, facilitating the formation of phosphodiester and amide bonds with high efficiency. This technical guide provides an in-depth exploration of the mechanism of action of MSNT, supported by experimental protocols and comparative data to inform its application in research and drug development.

Mechanism of Action in Oligonucleotide Synthesis

MSNT is predominantly utilized as a condensing agent in the phosphotriester method of oligonucleotide synthesis. Its primary role is to activate a phosphodiester component, rendering it susceptible to nucleophilic attack by the free hydroxyl group of the growing oligonucleotide chain.

The activation process is thought to proceed through the formation of a highly reactive mixed anhydride intermediate. The sulfonyl group of MSNT is a potent electron-withdrawing group, making the sulfur atom highly electrophilic. The initial step involves the reaction of the phosphodiester with MSNT. The reaction can be significantly accelerated by the addition of a nucleophilic catalyst, such as N-methylimidazole. This catalyst attacks the sulfonylated phosphate intermediate to form a more reactive N-methylimidazolium phosphodiester species. This highly activated intermediate is then readily attacked by the 5'-hydroxyl group of the support-bound nucleoside, leading to the formation of the desired phosphotriester linkage. The nitrotriazole moiety of MSNT is an excellent leaving group, which thermodynamically favors the forward reaction.

Signaling Pathway Diagram

Mechanism of Action in Peptide Synthesis

While less common than in oligonucleotide synthesis, MSNT can also be employed as a coupling agent for the formation of amide bonds in peptide synthesis, particularly in challenging situations like the esterification of a carboxylic acid to a hydroxyl-functionalized solid support.[1] The fundamental principle mirrors its role in oligonucleotide synthesis: the activation of a carboxyl group.

MSNT reacts with the carboxylic acid of an N-protected amino acid to form a mixed sulfonic-carboxylic anhydride. This intermediate is a highly activated species, primed for nucleophilic attack by the amino group of another amino acid or an amino-functionalized resin. The presence of a base, such as 1-methylimidazole (MeIm), is often required to deprotonate the incoming amine and to catalyze the reaction.[1] This method is noted for its ability to achieve high yields while minimizing side reactions like dipeptide formation and racemization.[1]

Signaling Pathway Diagram

Quantitative Data Presentation

While specific comparative studies quantifying the performance of MSNT against modern coupling agents are limited in recent literature, historical data and qualitative assessments highlight its high efficiency, particularly in the context of the phosphotriester method of oligonucleotide synthesis. The H-phosphonate and subsequent phosphoramidite methods have largely superseded the phosphotriester approach in routine synthesis due to faster coupling times and higher overall yields. However, MSNT remains a valuable tool for specific applications and in certain challenging coupling scenarios.

For peptide synthesis, the "MSNT method" is recognized as a method of choice for difficult couplings, such as loading onto HMBA resins, where high yields are achievable.[2]

| Application | Coupling Type | Reported Efficiency/Yield | Notes |

| Oligonucleotide Synthesis | Phosphodiester bond formation | High | A preferred reagent in the phosphotriester method.[3] |

| Peptide Synthesis | Amide bond formation (esterification to resin) | High | Recommended for difficult couplings to avoid side reactions.[1][2] |

Experimental Protocols

Key Experiment: Solid-Phase Oligonucleotide Synthesis (Phosphotriester Method)

The following provides a generalized workflow for a single coupling cycle using MSNT in the phosphotriester method on a solid support.

References

The Advent of a Powerful Condensing Agent: A Technical History of MSNT in Organic Synthesis

For researchers, scientists, and drug development professionals, the quest for efficient and high-yielding synthetic methodologies is perpetual. In the landscape of organic chemistry, the development of potent coupling reagents has been a significant driver of progress, enabling the construction of complex molecules with precision. Among these, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) has carved out a crucial niche, particularly in the synthesis of oligonucleotides. This in-depth guide explores the discovery, history, and core applications of MSNT, providing detailed experimental protocols and a mechanistic overview for its use in modern organic synthesis.

Discovery and Early History: A Tool Forged for Oligonucleotide Synthesis

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known as MSNT, emerged from the laboratory of Professor Colin B. Reese, a pivotal figure in the field of nucleotide and oligonucleotide synthesis. While the exact year of its first synthesis is not definitively cited in the readily available literature, a significant publication by Reese and A. Ubasawa in 1980 detailed the nature of side-reactions involving MSNT in oligonucleotide synthesis, indicating that the reagent was already in use by this time.[1] MSNT was developed as a highly effective condensing agent for the phosphotriester approach to oligonucleotide synthesis, a dominant method in the 1970s and early 1980s for assembling DNA and RNA fragments.

The phosphotriester method aimed to overcome the challenges of the earlier phosphodiester approach by protecting the phosphate oxygen atoms, thereby preventing unwanted side reactions and improving solubility in organic solvents. The success of this method hinged on the availability of powerful and selective activating agents to facilitate the formation of the crucial phosphodiester bond between nucleotide units. MSNT, with its bulky mesitylene group providing steric hindrance to prevent unwanted reactions and the electron-withdrawing nitro-triazole moiety enhancing its leaving group ability, proved to be an exceptional candidate.

Physicochemical Properties and Synthesis

MSNT is a pale yellow, crystalline solid that is soluble in many common organic solvents such as pyridine, dichloromethane, and acetonitrile. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₄O₄S |

| Molecular Weight | 296.30 g/mol |

| CAS Number | 74257-00-4 |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 134-139 °C |

Core Application: Oligonucleotide Synthesis via the Phosphotriester Approach

The primary and most significant application of MSNT has been as a coupling reagent in the synthesis of oligonucleotides. In this context, MSNT is used to activate a phosphodiester component for subsequent reaction with the hydroxyl group of another nucleoside.

A 2017 review on oligonucleotide synthesis on a soluble polyethylene glycol (PEG) support provides a pertinent example of MSNT's application. In the synthesis of an octanucleotide, d(5´-TAGCGCTA-3´), MSNT was used in conjunction with N-methylimidazole (NMI) as an activating system. The stepwise coupling yield for this process ranged from 90% to 95%.[2] However, it was noted that the use of MSNT could lead to a side reaction involving the modification of protected guanosine residues, a challenge that synthetic chemists needed to navigate.[2]

Quantitative Data from Oligonucleotide Synthesis

The following table summarizes representative yield data from an oligonucleotide synthesis using the MSNT/NMI activation system on a soluble PEG support, as described in the literature.[2]

| Oligonucleotide Sequence | Support | Activation System | Stepwise Coupling Yield (%) | Overall Yield of Crude Octamer (%) |

| d(5´-TAGCGCTA-3´) | Polyethylene Glycol (PEG) | MSNT / N-methylimidazole | 90-95 | 79 |

Experimental Protocols

Synthesis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

This protocol is adapted from a 2014 publication in Organic Preparations and Procedures International and represents an improved method for the synthesis of MSNT.

Materials:

-

3-Nitro-1,2,4-triazole

-

Mesitylene-2-sulfonyl chloride

-

Triethylamine

-

Dioxane (anhydrous)

-

Dichloromethane

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3-nitro-1,2,4-triazole (1.0 equivalent) in anhydrous dioxane at 0 °C is added triethylamine (1.0 equivalent).

-

A solution of mesitylene-2-sulfonyl chloride (1.0 equivalent) in anhydrous dioxane is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a solid.

-

The solid is dissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from toluene to afford pure 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole.

General Procedure for the MSNT-Mediated Synthesis of a Dinucleoside Phosphate

This is a generalized protocol based on the principles of the phosphotriester approach.

Materials:

-

5'-O-Protected nucleoside

-

3'-O-Protected nucleoside 5'-phosphodiester

-

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

-

N-methylimidazole (NMI) (optional, as catalyst)

-

Anhydrous pyridine (as solvent)

Procedure:

-

The 5'-O-protected nucleoside (1.0 equivalent) and the 3'-O-protected nucleoside 5'-phosphodiester (1.2 equivalents) are co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.

-

MSNT (2.5 equivalents) is added to the solution. If used, N-methylimidazole (catalytic amount) is also added at this stage.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of aqueous pyridine.

-

The mixture is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed with aqueous sodium bicarbonate solution and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the protected dinucleoside phosphate.

Mechanism of Action

The efficacy of MSNT as a coupling reagent lies in its ability to activate a phosphodiester group, rendering it susceptible to nucleophilic attack by a hydroxyl group. The proposed mechanism involves the following key steps:

-

Activation of the Phosphodiester: The phosphodiester component reacts with MSNT to form a highly reactive mixed phosphosulfonic anhydride intermediate. The 3-nitro-1,2,4-triazole anion is an excellent leaving group, facilitating this step.

-

Nucleophilic Attack: The free hydroxyl group of the second nucleoside acts as a nucleophile and attacks the phosphorus center of the activated intermediate.

-

Formation of the Phosphotriester Linkage: The attack results in the displacement of the mesitylenesulfonate group and the formation of the desired phosphotriester bond, linking the two nucleoside units.

Caption: General mechanism of MSNT activation for phosphotriester formation.

Conclusion

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) stands as a testament to the ingenuity of synthetic chemists in developing powerful tools to address complex synthetic challenges. Born out of the necessity for efficient methods in oligonucleotide synthesis, its impact has been profound. While newer methodologies have since emerged, the principles behind the design and application of MSNT continue to inform the development of modern coupling reagents. For researchers in organic synthesis and drug development, understanding the history, mechanism, and application of such cornerstone reagents remains essential for innovation and problem-solving in the construction of intricate molecular architectures.

References

An In-Depth Technical Guide to the Fundamental Principles of MSNT-Mediated Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to MSNT

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly abbreviated as MSNT, is a highly efficient and versatile coupling reagent used extensively in organic synthesis.[1] With the chemical formula C₁₁H₁₂N₄O₄S, it is a pale yellow crystalline powder valued for its ability to facilitate the formation of ester and phosphodiester bonds under mild conditions.[1] Its primary application lies in the synthesis of complex biomolecules, most notably in the phosphotriester method of oligonucleotide synthesis and in the esterification of sensitive molecules like protected amino acids for solid-phase peptide synthesis (SPPS).[1][2] The efficacy of MSNT stems from its function as a condensing agent, activating carboxyl or phosphate groups to enable nucleophilic attack by an alcohol.[2]

Core Principles and Mechanism of Action

The fundamental principle of MSNT-mediated reactions is the activation of a carboxylic acid or a phosphodiester into a highly reactive intermediate, which is then susceptible to nucleophilic substitution by an alcohol. This process is significantly enhanced by the use of a nucleophilic catalyst, typically N-methylimidazole (MeIm), which not only accelerates the reaction but also minimizes side reactions such as racemization, a critical consideration when working with chiral molecules like amino acids.

Mechanism of MSNT-Mediated Esterification

In the presence of a carboxylic acid (R-COOH) and an alcohol (R'-OH), MSNT and N-methylimidazole work in concert to form an ester bond (R-COOR'). The reaction proceeds through a highly activated N-acylimidazolium intermediate.

The proposed mechanism is as follows:

-

Initial Activation: The carboxylic acid reacts with MSNT, forming a reactive mixed sulfonyl anhydride intermediate and releasing 3-nitro-1,2,4-triazole.

-

Formation of the Acylimidazolium Ion: The nucleophilic catalyst, N-methylimidazole, attacks the activated carbonyl carbon of the sulfonyl anhydride. This displaces the mesitylenesulfonate as a leaving group and forms a highly electrophilic N-acylimidazolium salt. This intermediate is significantly more reactive than the initial sulfonyl anhydride.

-

Nucleophilic Attack: The alcohol (R'-OH) attacks the carbonyl carbon of the N-acylimidazolium salt.

-

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the final ester product and regenerating the N-methylimidazole catalyst.

This pathway is favored because it avoids the use of strong bases, which can cause undesirable side reactions with sensitive substrates.[3]

Mechanism in Phosphotriester Oligonucleotide Synthesis

The role of MSNT in oligonucleotide synthesis follows a parallel mechanism. It is a key reagent in the phosphotriester approach, where it facilitates the formation of a phosphodiester bond between a protected nucleoside 3'-phosphodiester and the 5'-hydroxyl group of a nucleoside bound to a solid support.

The proposed workflow is as follows:

-

Deblocking: The 5'-hydroxyl group of the support-bound nucleoside is deprotected (e.g., by removing a dimethoxytrityl (DMT) group with a mild acid).

-

Activation and Coupling: The next protected nucleoside, which has a 3'-phosphodiester group, is introduced along with MSNT and N-methylimidazole. MSNT activates the phosphate group. N-methylimidazole then acts as a nucleophilic catalyst to form a highly reactive N-methylimidazolium phosphodiester intermediate.[3] This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphotriester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would lead to deletion sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (P=O) bond, typically using an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data on MSNT-Mediated Reactions

MSNT-mediated esterification is noted for achieving high yields while minimizing common side reactions.[3] The following table summarizes representative quantitative data for the loading of a first Fmoc-protected amino acid onto a hydroxymethyl-functionalized solid support, a critical step in SPPS.

| Substrate (Fmoc-AA) | Support | Reagents & Equivalents | Solvent | Time (h) | Temp. | Loading (mmol/g) | Yield | Reference |

| Fmoc-Amino Acid | Hydroxymethyl Resin | Fmoc-AA (5 eq.), MSNT (5 eq.), MeIm (3.75 eq.) | DCM / THF | 1 | RT | Not specified | High | [4] |

| Fmoc-Val-PheOH | Wang Chloride Resin | Dipeptide (1 eq.), DIPEA, KI (cat.) | DMF | Not specified | RT | 0.48 | Satisfactory | [5] |

Note: The second entry uses a modified protocol on a chloride resin for context on achievable loading levels, not the direct MSNT/MeIm method.

Experimental Protocols

The following section provides a detailed methodology for a key application of MSNT: the esterification of an N-terminally protected amino acid to a hydroxyl-functionalized resin for solid-phase peptide synthesis.

Protocol: Attachment of an Fmoc-Amino Acid to a Hydroxymethyl Resin using MSNT/MeIm

This protocol is adapted from established methods for anchoring the first amino acid in Fmoc-based SPPS.[4]

Materials and Reagents:

-

Hydroxymethyl-functionalized resin (e.g., Wang resin)

-

Fmoc-protected amino acid

-

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

-

1-Methylimidazole (MeIm)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel suitable for solid-phase synthesis (e.g., fritted syringe or automated synthesizer vessel)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Place the desired amount of hydroxymethyl resin into the reaction vessel. Swell the resin in anhydrous DCM for at least 30-60 minutes. After swelling, drain the solvent. Add sufficient fresh anhydrous DCM to cover the resin and flush the vessel with an inert gas.

-

Reagent Solution Preparation: In a separate dry, round-bottom flask under an inert atmosphere, weigh the Fmoc-amino acid (5 equivalents relative to the resin's theoretical loading). Add anhydrous DCM (approx. 3 mL per mmol of amino acid) to dissolve the solid. If dissolution is slow, one or two drops of anhydrous THF may be added to aid solubility.

-

Activation: To the dissolved Fmoc-amino acid solution, add N-methylimidazole (3.75 equivalents) followed by MSNT (5 equivalents). Seal the flask and stir the mixture at room temperature until all the MSNT has completely dissolved, forming a clear solution.

-

Coupling Reaction: Using a syringe, transfer the activated amino acid solution to the reaction vessel containing the swelled resin.

-

Incubation: Allow the reaction mixture to proceed for 1 hour at room temperature. Gentle agitation (e.g., rocking or bubbling with inert gas) should be applied to ensure thorough mixing.

-

Washing: After the reaction is complete, drain the reaction solution. Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:

-

DCM (5 times)

-

DMF (5 times)

-

-

Analysis (Optional): The loading efficiency (substitution level) of the amino acid onto the resin can be determined. A common method is to take a small, weighed sample of the dried resin, cleave the Fmoc group with a known volume of a piperidine/DMF solution, and measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, a capping step can be performed using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DCM or DMF.

References

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bharavilabs.in [bharavilabs.in]

Spectroscopic and Synthetic Profile of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), a pivotal condensing reagent in organic synthesis, particularly in the construction of oligonucleotides. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of MSNT, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

-

Chemical Name: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole

-

Synonym: MSNT, (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone[1]

-

CAS Number: 74257-00-4[1]

-

Molecular Formula: C₁₁H₁₂N₄O₄S[1]

-

Molecular Weight: 296.30 g/mol [1]

-

Appearance: Off-white to pale yellow crystalline powder.[2]

-

Melting Point: 134-139 °C[2]

Spectroscopic Data

The following sections present the key spectroscopic data for MSNT, crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for MSNT are summarized below. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of MSNT

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.84 | Singlet | 1H | Triazole C-H |

| 7.07 | Singlet | 2H | Aromatic C-H (mesitylene) |

| 2.69 | Singlet | 6H | ortho-Methyl protons (mesitylene) |

| 2.34 | Singlet | 3H | para-Methyl proton (mesitylene) |

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data of MSNT

| Chemical Shift (δ) ppm | Assignment |

| 162.9 | C=N (triazole) |

| 147.5 | C-NO₂ (triazole) |

| 145.2 | Quaternary aromatic C-S (mesitylene) |

| 142.5 | Quaternary aromatic para-C (mesitylene) |

| 133.0 | Quaternary aromatic ortho-C (mesitylene) |

| 127.9 | Aromatic C-H (mesitylene) |

| 23.2 | ortho-Methyl carbons (mesitylene) |

| 21.3 | para-Methyl carbon (mesitylene) |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The solid-state IR spectrum of MSNT exhibits several characteristic absorption bands.

Table 3: IR Spectroscopic Data of MSNT

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3126 | C-H stretch (aromatic/triazole) |

| 2983, 2947 | C-H stretch (methyl) |

| 1597 | C=N stretch (triazole ring) |

Data sourced from ChemicalBook.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data of MSNT

| m/z | Ion | Predicted Fragmentation Pathway |

| 297.31 | [M+H]⁺ | Protonated molecular ion |

| 233.31 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for arylsulfonamides.[3] |

| 183.1 | [Mesitylenesulfonyl]⁺ | Cleavage of the sulfonyl-triazole bond. |

| 114.0 | [Nitro-triazole+H]⁺ | Cleavage of the sulfonyl-triazole bond. |

| 92 | [Toluene]⁺ | Further fragmentation of the mesitylene group. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of MSNT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the MSNT sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[4] A longer acquisition time or a higher number of scans is generally required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in MSNT.

Methodology (Thin Solid Film Method): [5]

-

Sample Preparation:

-

Dissolve a small amount of MSNT (approximately 5-10 mg) in a few drops of a volatile solvent such as dichloromethane or acetone.[5]

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the MSNT solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5] If the resulting spectrum is too weak, an additional drop of the solution can be added and evaporated.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of MSNT.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of MSNT at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[6]

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the protonated molecular ion and other adducts.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

-

Synthesis and Characterization Workflow

The synthesis of MSNT is typically achieved through the reaction of mesitylene-2-sulfonyl chloride with 3-nitro-1,2,4-triazole in the presence of a base. The subsequent characterization ensures the purity and confirms the identity of the final product.

Caption: Workflow for the synthesis and spectroscopic characterization of MSNT.

References

- 1. youtube.com [youtube.com]

- 2. innospk.com [innospk.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) is a crucial reagent in organic synthesis, particularly in the formation of internucleotide linkages in oligonucleotide synthesis. Its efficacy and utility are intrinsically linked to its solubility and stability characteristics. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of MSNT. Due to a notable lack of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for researchers to determine these critical parameters. This document is intended to be a valuable resource for scientists and professionals in drug development and chemical research, enabling them to effectively utilize MSNT in their work and to generate essential data for its application.

Introduction

This compound, commonly known as MSNT, is a sulfonyl-activated nitro-triazole derivative. It serves as a highly efficient coupling reagent, primarily in the phosphotriester approach to oligonucleotide synthesis.[1] Its utility extends to potential applications in agrochemicals and pharmaceuticals, where the triazole moiety is a common pharmacophore.[2] A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is paramount for optimizing reaction conditions, ensuring reproducibility, and for the development of robust formulations.

This guide summarizes the known physical and chemical properties of MSNT and presents a framework for the systematic evaluation of its solubility and stability profiles.

Physicochemical Properties of MSNT

A summary of the key physicochemical properties of MSNT is presented in Table 1. This data has been compiled from various chemical supplier databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂N₄O₄S | [3] |

| Molecular Weight | 296.30 g/mol | [3] |

| CAS Number | 74257-00-4 | [3] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 130 - 140 °C (decomposes) | [2][3] |

| Purity (typical) | ≥ 98% (HPLC) | [2][3] |

| Storage Conditions | Store at 2-8 °C or -20°C, protect from light and moisture. | [2][3] |

Solubility Profile

Qualitative Solubility

Qualitative data indicates that MSNT is soluble in chloroform and water.[1][4] However, for practical applications, quantitative solubility data in a range of common laboratory solvents is essential.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for MSNT in common organic solvents or aqueous solutions at various pH levels. The generation of such data is a critical step for its effective use in research and development.

Experimental Protocol for Determining Quantitative Solubility

To address the gap in available data, the following standard "shake-flask" method is recommended for determining the equilibrium solubility of MSNT. This method is widely accepted and provides thermodynamic solubility data.

Objective: To determine the concentration of a saturated solution of MSNT in a specific solvent at a controlled temperature.

Materials:

-

This compound (MSNT) powder

-

Selected solvents (e.g., water, phosphate buffer solutions of varying pH, ethanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of MSNT powder to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of MSNT.

-

Calculation: Calculate the solubility of MSNT in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of MSNT.

Stability Profile

General Stability and Storage

MSNT is known to be sensitive to heat and moisture. Commercial suppliers recommend storing it at refrigerated (2-8 °C) or frozen (-20 °C) temperatures in a tightly sealed container to prevent degradation.[2][3] It should also be protected from light.[2] The melting point is reported with decomposition, indicating thermal instability at elevated temperatures.[2][3]

Quantitative Stability Data

Experimental Protocol for Stability and Forced Degradation Studies

To characterize the stability of MSNT, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods and for understanding the degradation pathways.

Objective: To evaluate the stability of MSNT under various stress conditions and to identify its degradation products.

Materials:

-

This compound (MSNT)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Constant temperature ovens

-

Photostability chamber

-

HPLC-UV system and/or HPLC-Mass Spectrometry (HPLC-MS) system

Procedure:

-

Sample Preparation: Prepare solutions of MSNT in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the MSNT solution with HCl solutions at different concentrations and temperatures (e.g., room temperature, 60 °C).

-

Base Hydrolysis: Treat the MSNT solution with NaOH solutions under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the MSNT solution with H₂O₂ at room temperature or elevated temperature.

-

Thermal Degradation: Expose solid MSNT and a solution of MSNT to elevated temperatures (e.g., 60 °C, 80 °C) in a constant temperature oven.

-

Photodegradation: Expose solid MSNT and a solution of MSNT to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products by comparing the mass-to-charge ratios of the new peaks with the parent compound.

-

Data Evaluation:

-

Calculate the percentage of MSNT remaining at each time point to determine the degradation rate.

-

Identify and, if possible, quantify the major degradation products.

-

Elucidate the potential degradation pathways.

-

Logical Flow of a Forced Degradation Study

Caption: Logical workflow for conducting a forced degradation study of MSNT.

Conclusion

This compound is a reagent of significant importance in synthetic organic chemistry. While its general properties are known, there is a clear lack of specific, quantitative data regarding its solubility and stability. This guide has summarized the available information and provided detailed, actionable experimental protocols for researchers to generate this critical data. By following these standardized methods, scientists can obtain reliable and reproducible results, leading to a better understanding of MSNT's behavior and enabling its more effective and safe application in research and development. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(2-メシチレンスルホニル)-3-ニトロ-1H-1,2,4-トリアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole, 99+% | Fisher Scientific [fishersci.ca]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

CAS Number: 74257-00-4

This technical guide provides a comprehensive overview of the properties, applications, and synthesis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known by the acronym MSNT. The information is tailored for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

MSNT is a white to off-white or light yellow crystalline powder.[1][][3] It is an efficient coupling reagent, primarily utilized in the phosphotriester method of oligonucleotide synthesis.[][4] The compound is soluble in chloroform.[5]

Table 1: Physicochemical Properties of MSNT (CAS: 74257-00-4)

| Property | Value | Source(s) |

| IUPAC Name | 3-nitro-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,4-triazole | [6][7] |

| Synonyms | (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone, MSNT | [8][9] |

| Molecular Formula | C₁₁H₁₂N₄O₄S | [6][8][9] |

| Molecular Weight | 296.30 g/mol | [8][9] |

| Melting Point | 134-139 °C | [1][5][9] |

| Appearance | White to off-white or light yellow crystalline powder | [1][][3] |

| Solubility | Soluble in Chloroform | [5] |

| SMILES | CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N1C=NC(=N1)N(=O)=O | [6] |

| InChIKey | SFYDWLYPIXHPML-UHFFFAOYSA-N | [6] |

Applications in Oligonucleotide Synthesis

MSNT is a key reagent in the phosphotriester approach to oligonucleotide synthesis. This method, while largely succeeded by the phosphoramidite method for automated synthesis, remains a valuable technique for certain applications and is an important concept in the history of nucleic acid chemistry. MSNT acts as a condensing or coupling agent, facilitating the formation of the phosphotriester bond between nucleotide units.[6][7]

Mechanism of Action in Phosphotriester Oligonucleotide Synthesis

In the phosphotriester method, MSNT activates the phosphodiester group of a nucleotide monomer, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. The bulky mesitylene group and the electron-withdrawing nitro group of MSNT contribute to its reactivity and effectiveness as a coupling reagent.

The proposed mechanism involves the following key steps:

-

Activation of the Phosphodiester: The phosphodiester component of the incoming nucleotide reacts with MSNT. The sulfonyl group of MSNT is highly electrophilic, and the triazole moiety is a good leaving group. This reaction forms a reactive mixed phosphosulfonic anhydride intermediate.

-

Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound oligonucleotide attacks the activated phosphorus center of the mixed anhydride.

-

Formation of the Phosphotriester Linkage: The attack results in the displacement of the mesitylenesulfonate and the formation of a new phosphotriester bond, thus elongating the oligonucleotide chain.

Caption: Mechanism of MSNT in phosphotriester oligonucleotide synthesis.

Representative Experimental Protocol for Phosphotriester Oligonucleotide Synthesis using MSNT

The following is a representative protocol for a single coupling step in solid-phase phosphotriester oligonucleotide synthesis. This protocol is for illustrative purposes and may require optimization based on the specific nucleosides and solid support used.

Materials:

-

Controlled pore glass (CPG) solid support with the initial protected nucleoside attached.

-

Protected nucleoside phosphodiester (the incoming nucleotide).

-

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).

-

Anhydrous pyridine (as solvent and base).

-

Acetic anhydride (for capping).

-

1-Methylimidazole (as a catalyst for capping).

-

Dichloroacetic acid (DCA) in dichloromethane (DCM) (for deblocking).

-

Washing solvents: Anhydrous acetonitrile and pyridine.

Procedure:

-

Deblocking (Detritylation): The CPG support is treated with a solution of 3% DCA in DCM to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The support is then washed thoroughly with anhydrous acetonitrile and then with anhydrous pyridine to remove the acid and water.

-

Coupling:

-

A solution of the protected nucleoside phosphodiester (e.g., 10 equivalents) and MSNT (e.g., 20 equivalents) in anhydrous pyridine is prepared.

-

This solution is added to the CPG support and agitated at room temperature for a specified time (e.g., 30-60 minutes).

-

After the coupling reaction is complete, the support is washed with anhydrous pyridine and then with anhydrous acetonitrile.

-

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences. A solution of acetic anhydride in pyridine and a solution of 1-methylimidazole in pyridine are added to the support and allowed to react for a few minutes. The support is then washed with pyridine and acetonitrile.

-

Cycle Repetition: The deblocking, coupling, and capping steps are repeated for each subsequent nucleotide to be added to the growing chain.

Caption: Experimental workflow for oligonucleotide synthesis using MSNT.

Biological Activity

While some sources anecdotally mention potential anti-cancer properties of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of reactive oxygen species, a thorough review of publicly available scientific literature did not yield specific, peer-reviewed studies to substantiate these claims for this particular compound. Therefore, at present, there is insufficient evidence to detail any specific biological activities or involvement in cellular signaling pathways. Researchers interested in the potential biological effects of MSNT should conduct their own in-depth investigations.

Suppliers

MSNT is available from a variety of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

Table 2: Representative Suppliers of MSNT (CAS: 74257-00-4)

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Matrix Innovation | --INVALID-LINK-- |

| Advanced ChemTech | --INVALID-LINK-- |

| Apollo Scientific | --INVALID-LINK-- |

| Oakwood Chemical | --INVALID-LINK-- |

| Biosynth | --INVALID-LINK-- |

| Chem-Impex International | --INVALID-LINK-- |

| Clinivex | --INVALID-LINK-- |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling MSNT. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a well-established coupling reagent with a primary application in the phosphotriester method of oligonucleotide synthesis. Its chemical properties make it an effective tool for the formation of phosphotriester linkages. While its use in automated synthesis has been largely superseded by phosphoramidite chemistry, it remains a compound of interest for specific synthetic applications and for its historical significance in the development of nucleic acid chemistry. Further research is required to validate any potential biological activities of this compound.

References

- 1. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]

- 3. Approach to the synthesis of natural and modified oligonucleotides by the phosphotriester method using O-nucleophilic intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. atdbio.com [atdbio.com]

- 8. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safety and Handling of MSNT

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), a crucial coupling reagent in modern organic synthesis, particularly in the field of oligonucleotide development. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

MSNT is an organic compound that serves as a highly efficient condensing reagent.[1][2] Its primary application is in facilitating the formation of phosphodiester bonds during the synthesis of oligonucleotides via the phosphotriester and phosphoramidite methods.[3]

| Property | Data |

| Synonyms | (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone |

| CAS Number | 74257-00-4 |

| Molecular Formula | C₁₁H₁₂N₄O₄S |

| Molecular Weight | 296.30 g/mol [1][2][4] |

| Appearance | White to light yellow crystalline powder[5] |

| Melting Point | 134-139 °C[4][6] |

| Purity | Typically ≥98% |

| Solubility | Soluble in chloroform[7] |

| Storage Temperature | Long-term: -20°C[4][6][7]; Short-term: Room Temperature[7] |

Hazard Identification and Toxicology

| Hazard Category | Classification & Precautionary Statements |

| Acute Toxicity | No specific data is available for MSNT. For the related compound 1,2,4-triazole, the oral LD50 in rats is reported as 1648 mg/kg bw, and the dermal LD50 is 3129 mg/kg bw. |

| Skin Irritation | May cause skin irritation. P280: Wear protective gloves/protective clothing. |

| Eye Irritation | Causes serious eye irritation. P280: Wear eye protection/face protection. |

| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Note: The absence of specific toxicity data for MSNT necessitates treating it with a high degree of caution, assuming it may have significant toxicological properties. In vivo and in vitro studies would be required to definitively establish its toxicological profile.

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling MSNT.

Engineering Controls

-

Ventilation: All handling of solid MSNT and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[6]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of MSNT and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at -20°C is recommended.[4][6][7] Protect from light.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Experimental Protocols

MSNT is a key reagent in the automated solid-phase synthesis of oligonucleotides. The following is a representative protocol for a single coupling cycle using the phosphoramidite method.

Diagram of the Oligonucleotide Synthesis Cycle

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

Detailed Methodology for the Coupling Step using MSNT

This protocol details the critical coupling step where MSNT is employed. It assumes the preceding deblocking (detritylation) step has been completed, exposing a free 5'-hydroxyl group on the growing oligonucleotide chain attached to a solid support.

-

Reagent Preparation:

-

Phosphoramidite Monomer Solution: Prepare a 0.1 M solution of the desired phosphoramidite (e.g., dA, dC, dG, or dT) in anhydrous acetonitrile.

-

MSNT Activator/Coupling Solution: Prepare a 0.2 M to 0.5 M solution of MSNT in anhydrous pyridine or a mixture of acetonitrile and pyridine. The optimal concentration may vary depending on the synthesizer and the scale of the synthesis. Note: Anhydrous conditions are critical for high coupling efficiency.[1]

-

Catalyst (Optional but recommended): A nucleophilic catalyst such as N-methylimidazole can be added to the MSNT solution to accelerate the reaction.

-

-

Coupling Reaction:

-

Simultaneously, deliver the phosphoramidite monomer solution and the MSNT activator solution to the synthesis column containing the solid support. A molar excess of both the phosphoramidite (5-20 fold) and MSNT (10-40 fold) relative to the solid support loading is typically used to drive the reaction to completion.

-

Allow the coupling reaction to proceed for a duration of 2 to 10 minutes. The reaction time is dependent on the specific nucleoside being coupled and the efficiency of the synthesizer.

-

Following the coupling reaction, thoroughly wash the synthesis column with anhydrous acetonitrile to remove unreacted phosphoramidite, MSNT, and byproducts.

-

-

Subsequent Steps:

-

Proceed immediately to the capping step (e.g., using acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations.[10]

-

Follow with the oxidation step (e.g., using an iodine solution) to convert the unstable phosphite triester linkage to a stable phosphate triester.[11]

-

Logical Workflow for MSNT Handling and Use

Caption: Safe handling workflow for MSNT from preparation to disposal.

Spill and Emergency Procedures

-

Small Spills (Solid): In a fume hood, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Waste Disposal

All MSNT waste, including empty containers, unused reagent, and solutions, must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect organic solvent waste containing MSNT in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

-

Disposal Method: The recommended disposal method for organic compounds containing sulfur and nitro groups is incineration by a licensed hazardous waste disposal facility.[12] Do not dispose of MSNT down the drain or in regular trash.[13] The first rinse of any container that held MSNT should be collected as hazardous waste.[14] Always follow your local, state, and federal regulations for hazardous waste disposal.

References

- 1. glenresearch.com [glenresearch.com]

- 2. scbt.com [scbt.com]

- 3. 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 | CID 135406868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole 98 74257-00-4 [sigmaaldrich.cn]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. benchchem.com [benchchem.com]

- 9. twistbioscience.com [twistbioscience.com]

- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. benchchem.com [benchchem.com]

- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 14. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MSNT in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient condensing agent historically pivotal in the development of solid-phase oligonucleotide synthesis, particularly within the phosphotriester methodology. While the phosphoramidite method has become the contemporary standard, understanding the application of MSNT provides valuable insights into the chemical principles of oligonucleotide synthesis and can be relevant for specialized applications. These notes provide detailed protocols and data for the use of MSNT in the solid-phase synthesis of DNA and RNA oligonucleotides.

The primary role of MSNT in this context is to activate the phosphodiester component for coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. This activation facilitates the formation of the crucial phosphotriester linkage. The efficiency of this coupling step is critical for the overall yield and purity of the final oligonucleotide product.

Data Presentation

The following tables summarize quantitative data related to the use of MSNT and other coupling agents in phosphotriester oligonucleotide synthesis, offering a comparison of their performance.

Table 1: Comparison of Coupling Agent Efficiency in Phosphotriester Oligonucleotide Synthesis

| Coupling Agent | Catalyst | Typical Coupling Time | Average Coupling Yield per Cycle | Reference |

| MSNT | None | 60 - 90 minutes | ~95% | [1] |

| MSNT | N-Methylimidazole | 15 - 30 minutes | >98% | [2] |

| TPSCl | Pyridine | Several hours | 80 - 90% | |

| TPS-Te | Pyridine | 30 - 60 minutes | ~95% |

TPSCl = 2,4,6-Triisopropylbenzenesulfonyl chloride TPS-Te = 2,4,6-Triisopropylbenzenesulfonyl tetrazolide

Table 2: Typical Reagent Concentrations for MSNT-Mediated Coupling

| Reagent | Concentration | Solvent |

| Protected Nucleoside Phosphodiester | 0.1 - 0.2 M | Anhydrous Pyridine |

| MSNT | 0.2 - 0.4 M | Anhydrous Pyridine |

| N-Methylimidazole (optional catalyst) | 0.5 - 1.0 M | Anhydrous Pyridine |

| Solid Support-Bound Nucleoside | - | - |

Experimental Protocols

Materials and Reagents

-

Solid Support: Controlled Pore Glass (CPG) or Polystyrene resin functionalized with the initial protected nucleoside.

-

Protected Nucleoside Phosphodiesters: 5'-O-Dimethoxytrityl (DMT) protected deoxynucleoside or 2'-O-protected ribonucleoside 3'-(p-chlorophenyl) phosphates.

-

MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)

-

N-Methylimidazole (NMI) (optional, as catalyst)

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Washing Solvent: Anhydrous Acetonitrile.

-

Cleavage and Deprotection Reagents: Thiophenol/triethylamine/dioxane for deprotection of phosphate groups, followed by concentrated aqueous ammonia for cleavage from the support and removal of base-protecting groups.

Protocol for a Single Synthesis Cycle using MSNT

This protocol outlines the steps for the addition of one nucleotide to the growing chain on a solid support.

-

Deblocking (DMT Removal):

-

Wash the solid support with anhydrous acetonitrile.

-

Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT protecting group.

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Prepare the coupling solution by dissolving the protected nucleoside phosphodiester (e.g., 4 equivalents relative to the support loading) and MSNT (e.g., 8 equivalents) in anhydrous pyridine.

-

For catalyzed reactions, add N-Methylimidazole (e.g., 16 equivalents) to the coupling solution.

-

Add the coupling solution to the solid support and agitate for the recommended coupling time (see Table 1).

-

After the reaction is complete, wash the support extensively with anhydrous acetonitrile.

-

-

Capping:

-

To block any unreacted 5'-hydroxyl groups, treat the support with a mixture of Capping Solution A and Capping Solution B for 5 minutes.

-

Wash the support with anhydrous acetonitrile.

-

This cycle is repeated for each subsequent nucleotide to be added to the sequence.

Mandatory Visualizations

Reaction Mechanism of MSNT-Mediated Coupling

Caption: Mechanism of MSNT activation and coupling.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis using MSNT

References

Application Notes and Protocols for MSNT-Mediated Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in peptide synthesis. While a powerful tool for specific applications, its primary documented use is in the initial coupling of the first amino acid to a resin in Solid-Phase Peptide Synthesis (SPPS), particularly in cases where other methods may prove inefficient.

Introduction

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a coupling reagent recognized for its efficiency in forming phosphodiester bonds in oligonucleotide synthesis.[1] In the realm of peptide synthesis, MSNT, in the presence of a nucleophilic catalyst such as N-methylimidazole (MeIm), serves as an effective reagent for the esterification of an N-protected amino acid onto a hydroxyl-bearing solid support.[2] This method is particularly advantageous for coupling sterically hindered amino acids or those prone to racemization, where standard coupling protocols may yield suboptimal results.

While the use of MSNT for the subsequent elongation of the peptide chain is not widely documented, this guide provides a comprehensive protocol for its well-established application in resin loading. Additionally, a general overview of peptide bond formation during chain elongation with commonly used coupling reagents is presented for context.

Data Presentation: Comparison of Common Coupling Reagents in SPPS

For the critical step of peptide chain elongation, a variety of coupling reagents are more commonly employed than MSNT. The following table summarizes the characteristics of these reagents to provide a comparative overview.

| Coupling Reagent/System | Activation Mechanism | Advantages | Disadvantages | Typical Coupling Time |

| DIC/HOBt | Carbodiimide activation with a benzotriazole additive to form an active ester. | Cost-effective, soluble urea byproduct. | Potential for racemization (suppressed by HOBt), slower than onium salts. | 1-2 hours |